4-amino-N-cyclopentyl-2-methylbenzamide
Description
4-Amino-N-cyclopentyl-2-methylbenzamide (CAS: 1249047-20-8) is a benzamide derivative characterized by a cyclopentyl group attached to the amide nitrogen, a methyl group at the ortho position (C2), and an amino group at the para position (C4) on the benzene ring . The cyclopentyl substituent introduces steric bulk, which may influence binding affinity and solubility, while the amino and methyl groups modulate electronic properties .
Properties
IUPAC Name |
4-amino-N-cyclopentyl-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9-8-10(14)6-7-12(9)13(16)15-11-4-2-3-5-11/h6-8,11H,2-5,14H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZIEWADHIHLST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-cyclopentyl-2-methylbenzamide typically involves the reaction of 4-amino-2-methylbenzoic acid with cyclopentylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-cyclopentyl-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines. Substitution reactions can introduce different functional groups onto the aromatic ring .
Scientific Research Applications
4-amino-N-cyclopentyl-2-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-amino-N-cyclopentyl-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations and Structural Features
The table below highlights key structural differences between 4-amino-N-cyclopentyl-2-methylbenzamide and analogous benzamides:
Biological Activity
4-Amino-N-cyclopentyl-2-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C13H18N2O
- Molecular Weight : 218.30 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes. It is suggested that the compound may exert its effects through:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit various enzymes involved in metabolic pathways.
- Receptor Modulation : The structure allows for potential interaction with neurotransmitter receptors, influencing signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Properties
A study demonstrated that derivatives of similar compounds showed significant antiproliferative effects against cancer cell lines. For instance, compounds with similar structural motifs inhibited the growth of MDA-MB-231 breast cancer cells with IC50 values ranging from 2.43 µM to 11.32 µM . While specific data on this compound remains limited, its structural analogs suggest potential anticancer properties.
Neuroprotective Effects
Investigations into related compounds have revealed neuroprotective activities, potentially through modulation of glutamate receptors. This mechanism could be relevant for conditions such as neurodegenerative diseases, where excitotoxicity plays a role.
Case Studies and Research Findings
Recent studies have explored the biological effects of compounds structurally related to this compound:
| Compound | Target | IC50 Value (µM) | Effect |
|---|---|---|---|
| AM879 | ATAD2 | 3.5 | Antiproliferative activity in MDA-MB-231 cells |
| Compound 19f | ATAD2 | 5.13 | Inhibits c-Myc phosphorylation |
These findings indicate that modifications in the chemical structure can lead to significant changes in biological activity, emphasizing the importance of structural optimization in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
